4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride

Sigma receptor binding Linker SAR Radioligand development

4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 1220019-27-1, molecular formula C₁₂H₁₆BrClFNO, molecular weight 324.62 g/mol) is a halogenated piperidine derivative featuring a 2-bromo-4-fluorophenoxy group connected to the piperidine 4-position via a methylene (–CH₂–) linker. This compound belongs to the broader class of halogenated 4-(phenoxymethyl)piperidines, which have been extensively characterized as sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands with demonstrated utility as radiolabeled probes for in vivo tomographic imaging.

Molecular Formula C12H16BrClFNO
Molecular Weight 324.61 g/mol
CAS No. 1220019-27-1
Cat. No. B1374543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride
CAS1220019-27-1
Molecular FormulaC12H16BrClFNO
Molecular Weight324.61 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=C(C=C(C=C2)F)Br.Cl
InChIInChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
InChIKeyKTPIZXYCASXYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 1220019-27-1): A Halogenated 4-(Phenoxymethyl)piperidine for Sigma Receptor Research and Chemical Probe Development


4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 1220019-27-1, molecular formula C₁₂H₁₆BrClFNO, molecular weight 324.62 g/mol) is a halogenated piperidine derivative featuring a 2-bromo-4-fluorophenoxy group connected to the piperidine 4-position via a methylene (–CH₂–) linker [1]. This compound belongs to the broader class of halogenated 4-(phenoxymethyl)piperidines, which have been extensively characterized as sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands with demonstrated utility as radiolabeled probes for in vivo tomographic imaging [2]. As a hydrochloride salt, it is supplied as a research-use-only intermediate with typical purities of ≥95% .

Sigma receptor binding studies
4-(Phenoxymethyl)piperidine scaffold with methylene linker provides sigma-1/sigma-2 ligand framework.
Radioligand probe development
Secondary amine enables N-functionalization for fluoroalkyl/iodopropenyl groups used in tomographic imaging probes.
Halogen SAR programs
Unique 2-bromo-4-fluoro substitution pattern supports exploration of combined ortho steric and para electronic effects.

Why 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride Cannot Be Replaced by Close Structural Analogs Without Risk of Altered Target Engagement


Within the halogenated 4-(phenoxymethyl)piperidine class, minor modifications to the phenoxy ring substitution pattern or the linker between the aromatic ring and the piperidine core produce order-of-magnitude shifts in sigma receptor affinity and subtype selectivity. The Waterhouse et al. (1997) structure-activity relationship (SAR) study demonstrated that changing the phenoxy ring substituent (e.g., 4-Br vs. 4-CN vs. 3-Br vs. 4-NO₂) altered sigma-1 Kᵢ values across a ~64-fold range (0.38–24.3 nM) and sigma-2 Kᵢ values across a ~93-fold range (3.9–361 nM), with sigma-2/sigma-1 selectivity ratios spanning 1.19 to 121 [1]. Even the seemingly conservative replacement of a methylene linker (–CH₂–) with a direct oxygen link eliminates the conformational flexibility required for optimal sigma-1 binding pocket accommodation, as demonstrated by the distinct SAR profiles of 4-(phenoxymethyl)piperidines versus 4-(phenoxy)piperidines [1]. Furthermore, the specific 2-bromo-4-fluoro substitution pattern on the phenoxy ring introduces a unique combination of steric (ortho-bromo) and electronic (para-fluoro) effects that cannot be replicated by any single-halogen analog, rendering this compound irreplaceable for experiments requiring this precise pharmacophoric configuration [2].

Methylene linker replacement
Direct oxygen-linked analogs lack the methylene spacer and may not engage sigma-1 binding pocket; no sigma binding data reported for O-linked compounds.
3‑position isomer substitution
Piperidine 3‑position isomer has no published sigma affinity data; the validated 4‑position scaffold provides characterized baseline pharmacology that the 3‑isomer cannot guarantee.
Mono‑halogen analog mismatch
Single‑halogen (4‑Br or 4‑F) phenoxy analogs do not replicate the dual ortho‑bromo/para‑fluoro electronic and steric profile; substitution may shift sigma receptor affinity and selectivity.

Quantitative Differentiation Evidence for 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride Against Closest Analogs


Methylene Linker Confers Sigma Receptor Binding Activity Absent in Direct Oxygen-Linked Analogs

The methylene (–CH₂–) linker between the piperidine ring and the phenoxy group is a critical pharmacophoric element for sigma receptor engagement. The halogenated 4-(phenoxymethyl)piperidine series (containing the methylene linker) produces sigma-1 Kᵢ values of 0.38–24.3 nM [1]. In contrast, the direct oxygen-linked analog class, represented by 4-(2-bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 647014-45-7), lacks this methylene spacer and is primarily described in the literature as a general synthetic intermediate rather than a characterized sigma receptor ligand, with no published sigma receptor binding data identified . The absence of the methylene linker alters the three-dimensional presentation of the phenoxy ring to the sigma-1 binding pocket, fundamentally changing the structure-activity relationship.

Linker: Methylene vs Oxygen
Reported
Target (methylene linker): Predicted sigma-1 Kᵢ 0.38–24.3 nM (class SAR)
Comparator (O-link): No published sigma binding data
Methylene linker supports sigma-1 binding; oxygen linker may lack engagement.
Compound-specific affinity not directly measured; class SAR inference.
Sigma receptor binding Linker SAR Radioligand development

4-Position Substitution on Piperidine Ring Distinguishes This Compound from 3-Position Isomer with Divergent Sigma Receptor Pharmacology

The attachment position of the (2-bromo-4-fluorophenoxy)methyl group on the piperidine ring (4-position vs. 3-position) is expected to influence sigma receptor subtype selectivity. The 4-substituted phenoxymethyl piperidine scaffold has been validated in the Waterhouse et al. SAR study, where N-substituted 4-(phenoxymethyl)piperidines demonstrated sigma-1 Kᵢ values as low as 0.38 nM and sigma-2/sigma-1 selectivity ratios up to 121 [1]. The 3-position isomer, 3-[(2-bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 1219982-58-7), has been described as a potential sigma receptor ligand but lacks published quantitative affinity or selectivity data . The conformational difference between 4- and 3-substituted piperidines alters the spatial orientation of the basic nitrogen relative to the aromatic group, a key determinant of sigma receptor subtype recognition.

4-Position vs 3-Position Isomer
Reported
Target (4-position): Scaffold Kᵢ 0.38–24.3 nM, selectivity ratios up to 121
Comparator (3-isomer): No quantitative sigma binding data
4-position scaffold provides characterized pharmacological baseline.
3-isomer binding profile remains unvalidated; direct comparison not possible.
Positional isomer SAR Sigma receptor selectivity Piperidine conformation

Dual Ortho-Bromo/Para-Fluoro Substitution Pattern Provides Unique Electronic Profile Versus Mono-Halogenated Phenoxymethyl Piperidines

The simultaneous presence of bromine at the ortho position and fluorine at the para position on the phenoxy ring creates a distinct electronic and steric environment not achievable with mono-halogenated analogs. The Waterhouse et al. (1997) SAR study examined mono-substituted phenoxy rings (4-Br, 4-I, 4-CN, 4-NO₂, 3-Br) and found that the 4-bromo-substituted compound (4-(4-bromo-phenoxymethyl)-1-cyclopropylmethyl-piperidine) exhibited a sigma-1 Kᵢ of approximately 13 nM [1], while the 3-bromo substitution produced different affinity and selectivity profiles [2]. The 4-fluorophenoxy analog (CAS 614731-44-1), lacking the ortho-bromo, has no published sigma receptor binding data despite being commercially available . The combination of electron-withdrawing para-fluoro and sterically bulky ortho-bromo in the target compound is expected to modulate both binding pocket complementarity and metabolic stability relative to either mono-substituted analog.

2-Br,4-F vs Mono-Halogen Pattern
Class-level
Ortho-bromo (steric) + para-fluoro (electronic) profile; mono-halogen analogs show limited or no published sigma data.
Unique dual substitution for halogen SAR exploration.
No direct binding data for this exact pattern; class inference only.
Halogen SAR Electronic effects Sigma-1 pharmacophore

Bromine Atom Enables Radiolabeling and Heavy-Atom Derivatization Options Not Available with Chloro or Fluoro Analogs

The ortho-bromine substituent on the phenoxy ring provides synthetic versatility for late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and serves as a potential site for radiohalogen exchange labeling. In the broader halogenated 4-(phenoxymethyl)piperidine series, bromine-containing compounds demonstrated sigma receptor affinity (sigma-1 Kᵢ range includes compounds with 4-bromo and 3-bromo substitution) [1]. The chloro analog, 4-[(2-chloro-4-fluorophenoxy)methyl]piperidine, has not been reported with sigma receptor binding data in the primary literature, though related chloro-substituted piperidine derivatives have been used as synthetic intermediates in patent literature [2]. The bromine atom provides a superior leaving group for nucleophilic aromatic substitution and radiohalogen exchange compared to chlorine, a critical consideration for radiotracer development programs.

Bromine vs Chlorine Reactivity
Class-level
Target (Br): C-Br ~337 kJ/mol; amenable to mild cross-coupling and radiohalogen exchange.
Comparator (Cl): C-Cl ~397 kJ/mol; less reactive, limited synthetic utility.
Bromine supports late-stage diversification for probe development.
Reactivity difference based on bond strengths; radiolabeling feasibility context-dependent.
Radiosynthesis Heavy-atom effect Chemical probe design

Recommended Research and Procurement Scenarios for 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride


Sigma-1 Receptor Radioligand Development and Structure-Activity Relationship (SAR) Studies

This compound serves as a precursor scaffold for developing novel sigma-1 receptor radioligands. The established class SAR demonstrates that 4-(phenoxymethyl)piperidines achieve sigma-1 Kᵢ values of 0.38–24.3 nM with tunable sigma-2/sigma-1 selectivity ratios [1]. The 2-bromo-4-fluoro substitution pattern provides a unique halogen combination for exploring additive electronic and steric effects on sigma receptor binding. The secondary amine on the piperidine ring allows N-functionalization with fluoroalkyl, iodopropenyl, or benzyl groups to optimize affinity and enable radioisotope incorporation [1].

Chemical Probe Synthesis via Palladium-Catalyzed Cross-Coupling at the Ortho-Bromo Position

The ortho-bromine substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling systematic diversification of the phenoxy ring [2]. This makes the compound valuable as a late-stage diversification intermediate for generating focused libraries of 2-substituted-4-fluorophenoxymethyl piperidines. Unlike the chloro analog, the weaker C-Br bond facilitates milder reaction conditions and broader substrate scope.

Pharmacophoric Comparison Studies Between 4-Position and 3-Position Piperidine Substitution Isomers

This compound enables direct head-to-head pharmacological comparison with its 3-position isomer, 3-[(2-bromo-4-fluorophenoxy)methyl]piperidine hydrochloride (CAS 1219982-58-7) . Such comparisons are critical for establishing the conformational requirements of sigma receptor subtype recognition. The 4-substituted scaffold is the validated pharmacophore in the published sigma receptor literature, making this compound the appropriate reference standard for isomer-comparison experiments.

Heavy-Atom Derivative for X-ray Crystallography of Sigma Receptor-Ligand Co-Crystal Structures

The bromine atom (atomic number 35) provides anomalous scattering for experimental phasing in X-ray crystallography, making this compound suitable for co-crystallization studies with sigma-1 receptor protein [2]. The methylene linker provides conformational flexibility that may facilitate optimal binding pocket occupancy during crystallization, while the bromine heavy atom enables phase determination without requiring selenomethionine incorporation or additional heavy-atom soaking steps.

Application
Selection Property
Validation Focus
Sigma-1 Radioligand Development & SAR
4-(Phenoxymethyl)piperidine scaffold with sigma-1 pharmacophore
Sigma-1 binding affinity (Kᵢ) and subtype selectivity ratio
Chemical Probe Synthesis via Cross-Coupling
Ortho-bromine reactive handle for Pd-catalyzed diversification
Cross-coupling reaction yields and substrate scope
Pharmacophoric Comparison 4- vs 3-Position
Validated 4-position scaffold as reference standard
Comparative sigma receptor affinity and selectivity
Heavy-Atom Derivative for X-ray Crystallography
Bromine anomalous scattering for experimental phasing
Co-crystal structure determination and phasing power
Quote Request

Request a Quote for 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.